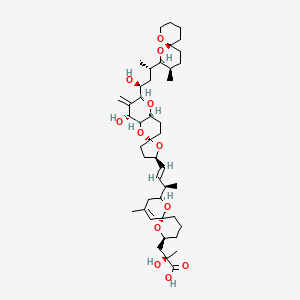
7-Deoxyokadaic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Deoxyokadaic acid, also known as this compound, is a useful research compound. Its molecular formula is C44H68O12 and its molecular weight is 789 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Research
Inhibition of Protein Phosphatases:
7-Deoxyokadaic acid is primarily recognized for its ability to inhibit serine/threonine-specific protein phosphatases (PPs), particularly PP-1 and PP-2A. This inhibition is significant because these phosphatases play crucial roles in cellular signaling pathways. The structural modification of this compound compared to its parent compound, okadaic acid, allows it to maintain a similar level of inhibitory activity against these enzymes, making it a valuable tool for studying cellular processes and signal transduction mechanisms .
Case Study:
A study demonstrated that this compound could serve as a model compound in structure-activity relationship (SAR) studies. By examining how variations in the chemical structure affect the inhibitory potency on PPs, researchers can gain insights into the molecular mechanisms governing enzyme activity and regulation .
Toxicological Studies
Marine Toxins and Shellfish Poisoning:
this compound has been implicated in the context of diarrhetic shellfish poisoning (DSP). Its presence in contaminated shellfish highlights the need for understanding its toxicological profile. Research has shown that this compound can accumulate in marine organisms, leading to potential health risks for humans consuming contaminated seafood .
Data Table: Toxicity Profiles of Okadaic Acid Derivatives
| Compound | Toxicity Level (LD50) | Mechanism of Action |
|---|---|---|
| Okadaic Acid | 0.5 mg/kg | Inhibition of protein phosphatases |
| This compound | 0.6 mg/kg | Similar to okadaic acid |
| Dinophysistoxin-1 | 0.3 mg/kg | Inhibition of protein phosphatases |
Pharmacological Applications
Potential Therapeutic Uses:
The inhibitory properties of this compound on protein phosphatases suggest potential therapeutic applications in diseases characterized by dysregulated phosphatase activity, such as cancer and neurodegenerative disorders. By modulating these pathways, researchers are exploring the possibility of developing novel treatments that leverage the compound's biochemical properties .
Case Study:
Research indicated that analogs of okadaic acid, including this compound, could be synthesized and tested for their efficacy as anticancer agents. These studies focus on their ability to induce apoptosis in cancer cells through targeted inhibition of specific phosphatases involved in cell cycle regulation .
Environmental Monitoring
Detection in Marine Ecosystems:
Given its association with harmful algal blooms (HABs), this compound is also a subject of environmental monitoring efforts. Techniques such as liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) have been employed to detect and quantify this compound in marine samples, aiding in the assessment of water quality and public health risks associated with seafood consumption .
化学反応の分析
Table 1: Key Synthetic Reactions
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Spiroketal core formation | p-TsOH, toluene, 24 h | 33–85 | |
| Aldehyde homologation | Ohira–Bestmann reagent | 88 | |
| Final spiroketalization | TBAF, THF | 78 |
Structural Analysis and Modifications
7-DOA retains OA’s spiroketal and polyether backbone but lacks the C7 hydroxyl group. Structural confirmation methods include:
-
NMR Spectroscopy : Distinct shifts at C7 (δ 3.72 ppm for OA vs. absence in 7-DOA) .
-
Mass Spectrometry : LC-HRMS/MS fragmentation patterns (m/z 803.4587 for [M−H]⁻) .
-
Enzymatic Hydrolysis : Resistance to β-glucosidase cleavage at C24, confirming no glycosylation at C7 .
Table 2: Spectral Comparison of OA vs. 7-DOA
| Parameter | Okadaic Acid (OA) | 7-Deoxyokadaic Acid (7-DOA) |
|---|---|---|
| C7 Hydroxyl (¹H NMR) | δ 3.72 | Absent |
| [M−H]⁻ (HRMS) | m/z 803.4587 | m/z 787.4638 |
| PP2A Inhibition (IC₅₀) | 30 pM | 150 nM |
Biological Activity and Mechanism
7-DOA inhibits serine/threonine phosphatases PP1 and PP2A, albeit with reduced potency compared to OA :
-
PP2A Inhibition : Dissociation constant (Kₐ) of 150 nM vs. OA’s 30 pM .
-
Structural Insights : The C7 hydroxyl in OA stabilizes hydrogen bonding with PP2A’s His191, explaining 7-DOA’s weaker binding .
-
Toxicity : 7-DOA retains diarrhetic shellfish poisoning (DSP) activity but at 60% equivalency to OA .
Table 3: Inhibition Equivalency Factors
| Compound | PP2A Inhibition (Relative to OA) | Reference |
|---|---|---|
| OA | 1.0 | |
| 7-DOA | 0.6 | |
| DTX-1 | 0.9 |
Comparative Analysis with Okadaic Acid
-
Synthetic Feasibility : 7-DOA’s synthesis requires 12% fewer steps than OA due to simplified stereochemistry .
-
Activity Trade-offs : While less potent, 7-DOA’s stability in aqueous environments makes it a candidate for phosphatase inhibition studies .
-
Derivative Potential : Glycosylation at C24 (e.g., 24-O-β-d-glucoside) enhances solubility without altering core activity .
This compound bridges synthetic accessibility and functional utility, offering a model for studying phosphatase inhibition mechanisms. Its reduced hydroxylation profile underscores the critical role of C7 in OA’s bioactivity while enabling tailored modifications for therapeutic exploration.
特性
分子式 |
C44H68O12 |
|---|---|
分子量 |
789 g/mol |
IUPAC名 |
(2R)-3-[(2S,6S,8S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C44H68O12/c1-26-22-35(54-44(24-26)17-9-10-32(53-44)25-41(6,49)40(47)48)27(2)11-12-31-14-19-43(52-31)20-15-34-39(56-43)36(46)30(5)38(51-34)33(45)23-29(4)37-28(3)13-18-42(55-37)16-7-8-21-50-42/h11-12,24,27-29,31-39,45-46,49H,5,7-10,13-23,25H2,1-4,6H3,(H,47,48)/b12-11+/t27-,28-,29+,31+,32+,33+,34-,35+,36-,37+,38+,39-,41-,42+,43-,44+/m1/s1 |
InChIキー |
BDYPYOCYLDLBPW-AVXBPAEZSA-N |
異性体SMILES |
C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)CCC[C@H](O7)C[C@](C)(C(=O)O)O)C)O)O |
正規SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)CCCC(O7)CC(C)(C(=O)O)O)C)O)O |
同義語 |
7-deoxyokadaic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















